3-(Azetidin-3-yloxy)pyrrolidine
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Overview
Description
3-(Azetidin-3-yloxy)pyrrolidine is a heterocyclic organic compound that features both azetidine and pyrrolidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more stable amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the azetidine ring.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yloxy)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo strain-driven reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various pharmacological effects. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target proteins .
Comparison with Similar Compounds
Spiro-azetidin-2-one: This compound features a spirocyclic structure with an azetidine ring and is known for its biological activity.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-(Azetidin-3-yloxy)pyrrolidine and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties. The strain-driven reactivity of the azetidine ring, coupled with the stability of the pyrrolidine ring, makes it a versatile compound in various applications .
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)pyrrolidine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)10-7-4-9-5-7/h6-9H,1-5H2 |
InChI Key |
XMUASWOCCOBXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2CNC2 |
Origin of Product |
United States |
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